molecular formula C5H9O3PS2 B175982 Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester CAS No. 133113-76-5

Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester

Cat. No. B175982
M. Wt: 212.2 g/mol
InChI Key: ZQRMTDYBPMYORJ-UHFFFAOYSA-N
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Description

Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester, also known as STAB-1, is a chemical compound used in various fields of research and industry. It has a molecular formula of C5H9O3PS2 and a molecular weight of 212.2 g/mol .


Synthesis Analysis

The synthesis of phosphonic acids, including “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester”, can be achieved through several methods . One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis .


Molecular Structure Analysis

The molecular structure of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Chemical Reactions Analysis

The phosphonate functional group in “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” is a cornerstone of modern organic chemistry . It enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” include a molecular weight of 212.2 g/mol, a topological polar surface area of 86.1 Ų, and a complexity of 190 . It has a rotatable bond count of 3 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Catalyst-Free Synthesis

In a study by Das et al. (2011), a catalyst-free synthesis method was developed for producing (2-amino-4H-1-benzopyran-4-yl)phosphonates, using a multicomponent protocol that includes salicylaldehyde, malononitrile or ethyl cyanoacetate, and a trialkyl phosphite in polyethylene glycol. This method is noted for its efficiency and the ability to reuse the solvent, contributing to sustainable chemistry practices (Das, Balasubramanyam, Reddy, & Salvanna, 2011).

Materials for Solar Cells

Jørgensen and Krebs (2005) synthesized new monomers for oligophenylenevinylenes (OPVs) using a stepwise synthesis method. These materials were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%. This research contributes to the development of materials for plastic solar cells, highlighting the potential of phosphonic acid esters in renewable energy technologies (Jørgensen & Krebs, 2005).

Reaction with Amines

Budzisz and Pastuszko (1999) investigated the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines. This study led to the discovery of a novel class of cyclic phosphonic analogues of chromone, expanding the understanding of phosphonate chemistry and its potential applications in organic synthesis (Budzisz & Pastuszko, 1999).

Polymer Chemistry

Branham et al. (2000) explored the polycondensations of dimethyl phosphonate with diols, aiming to produce polymeric phosphonate esters with potential applications in various fields. Their studies on molecular weights and end-group reactions provide valuable insights into the synthesis and properties of these polymers, which can be applied in materials science and engineering (Branham, Mays, Gray, Bharara, Byrd, Bittinger, & Farmer, 2000).

Dual Basic Ionic Liquid Catalysis

Gaikwad et al. (2019) reported the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives using a dual basic ionic liquid as a catalyst. This method is characterized by high yields, low cost, and reduced environmental impact, demonstrating the versatility of phosphonic acid esters in green chemistry (Gaikwad, Undale, Patravale, & Choudhari, 2019).

Future Directions

The future directions of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” and similar compounds lie in their potential applications in various research fields including chemistry, biology, and physics . Their unique properties make them a subject of interest for the development of potential drugs and agrochemicals .

properties

IUPAC Name

2-dimethoxyphosphoryl-1,3-dithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRMTDYBPMYORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1SC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448434
Record name Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester

CAS RN

133113-76-5
Record name Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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